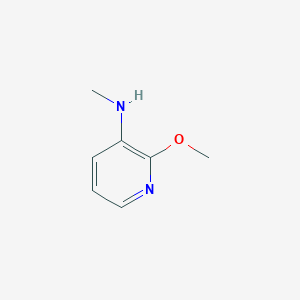

2-methoxy-N-methylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMIAOBFAXUYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy N Methylpyridin 3 Amine and Its Analogs

Strategic Approaches to Pyridine (B92270) Ring Functionalization and Derivatization

The construction of the 2-methoxy-N-methylpyridin-3-amine scaffold hinges on the effective and regioselective introduction of the methoxy (B1213986) and methylamino groups. The electronic nature of the pyridine ring, being electron-deficient, dictates the feasibility and outcome of various substitution reactions. Nucleophilic aromatic substitution (SNAr) is a primary pathway, with the 2, 4, and 6 positions being the most activated towards nucleophilic attack. stackexchange.com

A common and effective strategy commences with a pre-functionalized pyridine ring, such as 2-chloro-3-nitropyridine. This starting material is readily prepared from 2-pyridone through a sequence of nitration and chlorination. guidechem.comgoogle.com The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic displacement.

Regioselective Introduction of Methoxy and Methylamino Substituents on Pyridine Scaffolds

The regioselective synthesis of pyridines with substituents at the 2 and 3 positions often involves a carefully planned sequence of reactions on a di-functionalized precursor. A key intermediate, 2-chloro-3-nitropyridine, serves as a versatile platform for the stepwise introduction of the desired methoxy and amino functionalities.

The synthesis can proceed via two main routes:

Initial Methoxylation Followed by Reduction and Amination: 2-chloro-3-nitropyridine can first undergo nucleophilic substitution with sodium methoxide (B1231860) to yield 2-methoxy-3-nitropyridine. The nitro group can then be reduced to a primary amine (2-methoxy-pyridin-3-amine) using various reducing agents, such as stannous chloride or catalytic hydrogenation. guidechem.com

Initial Amination Followed by Methoxylation: Alternatively, reaction of 2-chloro-3-nitropyridine with a primary amine can lead to the corresponding 2-amino-3-nitropyridine derivative. Subsequent reduction of the nitro group would yield a diamine, which might require further selective functionalization.

A more direct approach to installing the amino group involves the reduction of the nitro group in 2-chloro-3-nitropyridine to afford 2-chloro-3-aminopyridine. guidechem.comguidechem.com This intermediate can then be subjected to reactions to introduce the methoxy and methylamino groups.

A notable example of achieving high regioselectivity is the synthesis of analogs starting from 2,6-dihalopyridine-3-carboxylates. In the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, the solvent plays a crucial role in directing the substitution. While reactions in THF and CH2Cl2 favor substitution at the 2-position, using DMF and MeOH leads to preferential substitution at the 6-position. jst.go.jpnih.govpharm.or.jp This highlights the subtle interplay of reaction conditions in controlling regiochemical outcomes.

| Starting Material | Reagent | Solvent | Major Product | Reference |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | THF/CH2Cl2 | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | jst.go.jpnih.gov |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | DMF/MeOH | Methyl 6-chloro-2-methoxypyridine-3-carboxylate | jst.go.jpnih.govpharm.or.jp |

| 2-Chloro-3-nitropyridine | Sodium methoxide | Methanol | 2-Methoxy-3-nitropyridine | chemicalbook.com |

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 2-Amino-6-methoxy-3-nitropyridine | chemicalbook.com |

Palladium-Catalyzed Cross-Coupling Reactions in Pyridinamine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds in the synthesis of aromatic amines, a transformation known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This methodology is particularly valuable for the synthesis of pyridinamines, offering a versatile and efficient route from halopyridines.

The general mechanism involves the oxidative addition of the halopyridine to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aminopyridine and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

While the Suzuki-Miyaura coupling is primarily known for the formation of carbon-carbon bonds, the principles of palladium-catalyzed cross-coupling are directly applicable to C-N bond formation. The Buchwald-Hartwig amination of halopyridines with amines is the direct analog for synthesizing pyridinamines. For instance, 2-bromopyridines can be effectively coupled with a variety of volatile amines in sealed tubes, providing access to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.govresearchgate.net

The Buchwald-Hartwig amination is the preeminent metal-mediated method for this class of transformation. The reaction is highly versatile and can be applied to a wide range of aryl and heteroaryl halides with various amines. A practical application involves the amination of 2-bromopyridines with volatile amines, which requires sealed tube conditions to prevent the escape of the amine. nih.gov The choice of palladium precursor, ligand, and base are all critical parameters that need to be optimized for a given substrate pair.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield | Reference |

| 2-Bromopyridine | Mesitylamine | Pd2(dba)3 / dppp | NaOtBu | Good | researchgate.net |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd2(dba)3 / (±)-BINAP | NaOtBu | 60% | chemspider.com |

Formation of the N-Methylamine Moiety and Ortho-Methoxylation Strategies

The final steps in the synthesis of this compound involve the formation of the secondary methylamine and ensuring the correct placement of the methoxy group.

Amination and Alkylation Reactions for Secondary Amine Formation

The formation of the N-methylamine can be achieved through a two-step process: initial formation of the primary amine followed by N-methylation. As discussed, the primary amino group at the 3-position can be introduced by the reduction of a nitro group.

Once the 3-aminopyridine derivative is obtained, N-methylation can be carried out using various methylating agents. A common method involves formylation of the primary amine with formic acid or a mixed anhydride, followed by reduction of the resulting formamide with a reducing agent like lithium aluminum hydride or sodium borohydride.

Alternatively, direct N-methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. Catalytic N-methylation of amines using methanol as the C1 source in the presence of a Ruthenium catalyst has also been reported, offering a more environmentally benign approach. nih.gov

| Amine Substrate | Methylating Agent | Reducing Agent/Catalyst | Product | Reference |

| 3-Aminopyridine | Formic Acid | Lithium Aluminum Hydride | 3-Methylaminopyridine | google.com |

| Aniline Derivatives | Methanol | Ru(II) complex | N-Methylated Anilines | nih.gov |

Synthetic Routes to Methoxy-Substituted Pyridine Rings

The construction of the methoxy-substituted pyridine core is a critical phase in the synthesis of this compound. A variety of methods are available, ranging from classical ring-forming reactions to modern cross-coupling techniques. A versatile and widely used approach is the direct condensation of ammonia or an ammonium salt with a 1,5-dicarbonyl compound. beilstein-journals.org This method allows for the formation of the pyridine ring with substituents dictated by the structure of the dicarbonyl precursor.

Another significant strategy involves building the pyridine ring from simpler, acyclic precursors. For instance, readily available enones can be converted into 1,5-dicarbonyls through a two-step sequence involving allylation and oxidative cleavage. Subsequent cyclization with hydroxylamine hydrochloride yields the desired substituted pyridine. nih.govresearchgate.netfigshare.com This multi-step procedure provides a reliable route to a diverse range of pyridine derivatives.

Furthermore, functionalization of a pre-existing pyridine ring is a common tactic. Nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position with sodium methoxide is a direct method to install the methoxy group. For example, the synthesis of a key intermediate for certain diabetes drugs involves an SNAr reaction between 2-chloropyridine and an amine. beilstein-journals.org

The following table summarizes various synthetic approaches to substituted pyridine rings:

| Method | Description | Starting Materials | Key Reagents |

| Hantzsch-like Condensation | A modification of the classical Hantzsch synthesis, this route involves the condensation of a 1,5-diketone with ammonia or hydroxylamine to form the pyridine ring. beilstein-journals.org | 1,5-Diketones | Ammonia, Hydroxylamine |

| From Enones | A three-step procedure where enones are converted to 1,5-dicarbonyls, which are then cyclized to form the pyridine. nih.govresearchgate.net | Enones | Allyltrimethylsilane, Ozone, Hydroxylamine hydrochloride |

| Nucleophilic Aromatic Substitution (SNAr) | Introduction of the methoxy group by displacing a leaving group (e.g., chlorine) on the pyridine ring. beilstein-journals.org | 2-Chloropyridine derivatives | Sodium methoxide |

| Knoevenagel Condensation Route | A multi-step process starting with a Knoevenagel condensation to build a complex acyclic precursor, which is then cyclized. google.com | Acetylacetaldehyde dimethyl acetal, Malononitrile | Piperidinium acetate, Hydrogen chloride |

Multi-Component Reactions and One-Pot Syntheses for Pyridinamine Complexity

Multi-component reactions (MCRs) have become indispensable tools in modern organic synthesis due to their efficiency, atom economy, and operational simplicity. bohrium.comnih.govbeilstein-journals.org These reactions allow for the construction of complex molecules like substituted pyridinamines in a single step from three or more starting materials, avoiding the need for isolation of intermediates.

The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgtaylorfrancis.com The initial product is a dihydropyridine, which can be subsequently oxidized to the aromatic pyridine. wikipedia.org While effective, the classical Hantzsch reaction can suffer from drawbacks like harsh conditions and long reaction times. wikipedia.org Modern variations have addressed these issues, for example, by using microwave assistance or novel catalysts to improve yields and reaction times. nih.govacsgcipr.org

Other notable MCRs for pyridine synthesis include the Bohlmann-Rahtz and Guareschi-Thorpe reactions. acsgcipr.org These methods, like the Hantzsch synthesis, involve condensation pathways to construct the pyridine skeleton from simple building blocks. acsgcipr.org The choice of MCR depends on the desired substitution pattern on the final pyridine product. The versatility of MCRs allows for the creation of diverse libraries of pyridine derivatives for further investigation. bohrium.comtaylorfrancis.com

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the catalytic asymmetric synthesis of chiral pyridine derivatives is a significant challenge, largely due to the coordinating ability of the pyridine nitrogen, which can interfere with metal catalysts. chim.it However, significant progress has been made, enabling access to enantiomerically enriched pyridines. chim.itnih.gov

One successful strategy involves the catalytic asymmetric reduction of prochiral pyridine-based substrates such as ketones, olefins, or imines. chim.it For instance, the enantioselective synthesis of chiral pyridine-aminophosphine ligands has been achieved through the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines, yielding the desired products in high yields and excellent enantioselectivities. rsc.org

Another powerful approach is the copper-catalyzed asymmetric conjugate addition of Grignard reagents to β-substituted alkenyl pyridines. nih.gov This method allows for the introduction of a wide variety of alkyl groups with high enantioselectivity and functional group tolerance. nih.gov More recent strategies focus on the stereoselective dearomatization of the pyridine ring itself, using either electrophilic or nucleophilic pathways to generate chiral dihydropyridines, tetrahydropyridines, and pyridones, which are valuable synthetic intermediates. mdpi.com For example, introducing a chiral residue on the nitrogen of a tetrahydrothieno[2,3-c]pyridine scaffold has been explored for its effect on biological activity. nih.gov

Process Optimization and Scalability Considerations for Research Synthesis

Optimizing the synthesis of pyridine derivatives for larger-scale research applications requires careful consideration of various process parameters to ensure efficiency, cost-effectiveness, and safety. researchgate.netvcu.edu For gas-phase syntheses, such as the Chichibabin reaction which produces pyridine from acetaldehyde, formaldehyde, and ammonia, key parameters include temperature, catalyst type (e.g., ZSM-5 zeolite), and the ratio of reactants. researchgate.netku.ac.ae Response surface methodology (RSM) has been effectively used to optimize these conditions, identifying, for instance, an optimal reaction temperature of 400°C for a specific catalyst system to achieve a maximum pyridine yield of 55%. researchgate.netku.ac.ae

The ratio of aldehydes and the ammonia-to-aldehyde ratio are critical for directing the reaction pathway towards the desired pyridine product and minimizing the formation of byproducts like picolines. researchgate.net An aldehyde ratio of 1.0 has been found to provide high selectivity for pyridine formation. researchgate.net

For solution-phase synthesis, moving from batch to continuous flow processes can offer significant advantages. Researchers have demonstrated a reduction from a five-step batch process to a single continuous step using flow reactors for the synthesis of a pyridine-containing drug, which resulted in a yield increase from 58% to 92% and a projected 75% reduction in production cost. vcu.edu Such improvements are crucial, especially for generic drugs where the active ingredient cost is a major factor. vcu.edu The use of dehydrating agents in certain syntheses can also dramatically improve yields by preventing unwanted side reactions, such as the dimerization of starting materials. vcu.edu

| Parameter | Optimization Goal | Example/Finding | Reference |

| Temperature | Maximize yield and selectivity. | Optimum temperature of 400°C identified for vapor phase synthesis over HZSM-5 catalyst. | researchgate.netku.ac.ae |

| Reactant Ratio | Control product distribution and minimize byproducts. | An acetaldehyde to formaldehyde ratio of 1.0 provides high selectivity for pyridine over picolines. | researchgate.net |

| Catalyst | Improve efficiency and yield. | Metal-cation treated ZSM-5 zeolites are efficient catalysts for gas-phase pyridine synthesis. | researchgate.net |

| Process Type | Increase yield, reduce steps and cost. | Transitioning from a 5-step batch process to a 1-step flow process increased yield from 58% to 92%. | vcu.edu |

| Additives | Prevent side reactions and improve yield. | Incorporating a dehydrating agent slows dimerization of starting material, improving final product yield. | vcu.edu |

Elucidating the Reactivity Profile and Derivatization Pathways of 2 Methoxy N Methylpyridin 3 Amine Scaffolds

Reactivity of the Pyridine (B92270) Nucleus Towards Electrophilic and Nucleophilic Reagents

The pyridine ring, an electron-deficient aromatic system, exhibits a characteristic reactivity pattern. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution. imperial.ac.uk

Site Selectivity in Aromatic Substitution Reactions of Methoxypyridinamines

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to its electron-deficient character. imperial.ac.uk When such reactions do occur, they typically favor the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. libretexts.org However, the substituents on the 2-methoxy-N-methylpyridin-3-amine scaffold significantly influence the site of electrophilic attack. The methoxy (B1213986) group at the 2-position and the N-methylamine group at the 3-position are both electron-donating groups, which can activate the pyridine ring towards electrophilic substitution. The methoxy group directs electrophiles to the ortho and para positions, while the amino group also directs to the ortho and para positions. The interplay of these directing effects, along with steric hindrance, determines the final regioselectivity. For instance, in electrophilic aromatic substitutions of monosubstituted arenes with electron-donating groups, ortho- and para-substituted products are favored due to better stabilization of the cationic Wheland intermediate. acs.org The precise outcome of such reactions on this compound would require specific experimental investigation, but it is anticipated that substitution would occur at positions 4, 5, or 6, depending on the specific electrophile and reaction conditions.

Nucleophilic aromatic substitution (SNAr) on pyridine is more facile and typically occurs at the 2- and 4-positions, as the negative charge of the Meisenheimer-like intermediate can be delocalized onto the ring nitrogen. quora.comvaia.com In the case of this compound, the presence of a good leaving group would be necessary for a nucleophilic substitution reaction to occur on the pyridine nucleus. If a leaving group were present at the 4- or 6-position, nucleophilic attack would be favored at these sites.

Influence of Methoxy and N-Methylamine Groups on Pyridine Ring Reactivity

The electron-donating methoxy and N-methylamine groups have a profound impact on the reactivity of the pyridine ring. The methoxy group at the 2-position and the N-methylamine group at the 3-position both increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. nih.gov This increased electron density can, to some extent, counteract the inherent electron-deficient nature of the pyridine nucleus.

Conversely, these electron-donating groups can decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyridine. However, the activation of the pyridine ring towards nucleophilic attack can be achieved by N-oxidation or quaternization of the pyridine nitrogen, which significantly enhances the ring's electrophilicity. nih.govgoogle.com

Chemical Transformations Involving the Amino Functional Group

The N-methylamine group at the 3-position is a key site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and Quaternization Chemistry

The nitrogen atom of the N-methylamine group is nucleophilic and can readily undergo N-alkylation with alkyl halides or other alkylating agents. This reaction introduces an additional alkyl group onto the nitrogen, forming a tertiary amine.

Furthermore, the pyridine nitrogen itself can be quaternized by reaction with alkyl halides, a process that is often used to increase the reactivity of the pyridine ring towards nucleophiles. researchgate.netrsc.org Quaternization of pyridines with various alkylating agents is a well-established method for synthesizing biologically active compounds and versatile synthetic intermediates. researchgate.net The reaction conditions for quaternization can vary, but often involve heating the pyridine derivative with an alkyl halide. osti.gov

Acylation, Sulfonylation, and Amide Bond Formation

The N-methylamine group can be acylated with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. researchgate.net These reactions are fundamental in organic synthesis and provide a route to a wide array of functionalized derivatives. The formation of sulfonamides from aminopyridines is a common transformation. nih.gov

| Reagent | Product Type |

| Acyl Chloride | Amide |

| Sulfonyl Chloride | Sulfonamide |

Condensation Reactions and Formation of Imine Derivatives (Schiff Bases)

The N-methylamine group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netwikipedia.org This reaction typically involves the removal of a water molecule and may be catalyzed by an acid or a base. derpharmachemica.com Schiff bases derived from pyridine derivatives are of significant interest due to their potential biological activities and their use as ligands in coordination chemistry. researchgate.netwikipedia.org The formation of the C=N (azomethine) bond is a characteristic feature of this reaction. dergipark.org.tr

| Reactant | Product |

| Aldehyde | Imine (Schiff Base) |

| Ketone | Imine (Schiff Base) |

Chemical Modifications of the Methoxy Substituent

The methoxy group at the C-2 position of the this compound scaffold is a key functional handle that can be manipulated to introduce further structural diversity. Its electronic properties and susceptibility to cleavage are central to the derivatization strategies for this class of compounds.

Ether Cleavage Reactions and Hydroxypyridine Formation

The conversion of the 2-methoxy group to a hydroxyl group, yielding a 2-hydroxypyridine (B17775) derivative, is a fundamental transformation. This O-demethylation can be achieved under various conditions, often requiring strong acids or Lewis acids due to the general stability of aryl ethers. wikipedia.orgmasterorganicchemistry.com The choice of reagent is critical to ensure chemoselectivity and avoid unwanted side reactions on the pyridinamine core.

Common reagents for ether cleavage include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction with hydrohalic acids typically involves protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an Sₙ2 fashion. libretexts.orglibretexts.org The general mechanism for acidic ether cleavage is presented below:

General Mechanism for Acidic Ether Cleavage Step 1: Protonation of the ether oxygen R-O-CH₃ + H-X → [R-O(H)-CH₃]⁺ + X⁻

Step 2: Nucleophilic attack by the halide X⁻ + [R-O(H)-CH₃]⁺ → R-OH + CH₃-X

For substrates with tertiary alkyl, benzylic, or allylic groups, the cleavage can proceed through an Sₙ1 mechanism after protonation. libretexts.orglibretexts.org However, for a methyl ether like this compound, the Sₙ2 pathway is more probable. masterorganicchemistry.com

Alternative methods for O-demethylation that proceed under milder conditions have also been developed. These include the use of thiolates, such as sodium thiocresolate or dodecanethiolate, in a nucleophilic substitution reaction. organic-chemistry.org Additionally, reagents like L-Selectride® have been shown to be effective for the chemoselective demethylation of methoxypyridines. google.com

The following table summarizes various reagents and conditions used for the O-demethylation of methoxy-substituted aromatic compounds, which are applicable to the this compound scaffold.

| Reagent | Typical Conditions | Mechanism | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM), low temperature | Lewis acid-assisted cleavage | organic-chemistry.org |

| Hydrobromic acid (HBr) | Aqueous solution, elevated temperature | Sₙ2 | libretexts.orglibretexts.org |

| Hydroiodic acid (HI) | Aqueous solution, elevated temperature | Sₙ2 | masterorganicchemistry.comlibretexts.org |

| Aluminum chloride (AlCl₃) | Inert solvent, often with a scavenger | Lewis acid-assisted cleavage | chim.it |

| Sodium thiocresolate | N,N-Dimethylformamide (DMF), reflux | Nucleophilic substitution | organic-chemistry.org |

| L-Selectride® | Tetrahydrofuran (THF), reflux | Hydride-mediated cleavage | google.com |

Role of the Methoxy Group in Directing Group Chemistry

The methoxy group at the C-2 position significantly influences the regioselectivity of further chemical transformations on the pyridine ring. As an electron-donating group, it activates the ring towards electrophilic substitution. In benzene (B151609) systems, a methoxy group is a strong ortho, para-director. youtube.comyoutube.com However, in the pyridine ring, the situation is more complex due to the presence of the electron-withdrawing nitrogen atom and the other substituents.

For 2-methoxypyridine (B126380), the methoxy group's electron-donating resonance effect counteracts the inductive electron-withdrawing effect of the nitrogen, making the ring more reactive than pyridine itself. The directing effect of the methoxy group, in conjunction with the N-methylamino group at C-3, will dictate the position of electrophilic attack. The C-5 position is often favored for electrophilic aromatic substitution on 2,3-disubstituted pyridines.

In the context of metallation reactions, such as lithiation, the methoxy group can act as a directing group by coordinating with the metal. Studies on the lithiation of 2-methoxypyridine have shown that the outcome is complex, with evidence for initial interaction at the C-6 position, even when subsequent functionalization occurs at C-3. acs.org This highlights the intricate interplay of electronic and steric effects in determining the reactivity of substituted pyridines. The presence of the N-methylamino group at the 3-position would further complicate this, likely directing metallation to the C-4 position.

Advanced Derivatization Strategies for Expanding Structural Diversity

To explore the chemical space around the this compound scaffold, advanced derivatization strategies are employed. These often involve modern cross-coupling reactions and the construction of fused ring systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org For pyridinamine scaffolds, reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be used to introduce a wide variety of substituents. For instance, after converting a position on the pyridine ring to a halide (e.g., through a Sandmeyer reaction of an amino group or by directed metallation followed by halogenation), various aryl, heteroaryl, alkyl, and alkynyl groups can be introduced. The use of pyridine sulfinates as coupling partners in palladium-catalyzed reactions has also emerged as a robust method for derivatization. rsc.org

Another key strategy for expanding structural diversity is the synthesis of fused ring systems. liberty.edunih.govrsc.orgresearchgate.net Starting from the this compound core, intramolecular cyclization reactions can be designed to build additional rings onto the pyridine framework. This can be achieved by first introducing a reactive handle onto the pyridine ring or the amino substituent, which can then participate in a ring-closing reaction. For example, functionalizing the amino group with a side chain containing a suitable electrophile or nucleophile could lead to the formation of fused pyrazines, imidazoles, or other heterocyclic systems. The synthesis of ring-fused pyridinium (B92312) salts via intramolecular nucleophilic aromatic substitution has also been reported as a method to create novel polycyclic aromatic hydrocarbons. nih.gov

The following table outlines some advanced derivatization strategies applicable to the pyridinamine scaffold.

| Strategy | Reaction Type | Potential Outcome | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | Introduction of aryl, alkyl, alkynyl, and amino groups | sigmaaldrich.comrsc.orgnih.gov |

| Fused Ring Synthesis | Intramolecular cyclization | Formation of bicyclic and polycyclic heteroaromatic systems | liberty.edunih.govrsc.orgresearchgate.net |

| C-H Activation | Direct functionalization of C-H bonds | Introduction of functional groups without pre-functionalization | nih.govrsc.org |

| Scaffold Hopping | Replacement of the pyridine core with other heterocycles | Generation of novel chemotypes with similar pharmacophoric features | nih.gov |

Reaction Mechanism Elucidation and Kinetic Studies of Pyridinamine Transformations

Understanding the reaction mechanisms and kinetics of the transformations of this compound is crucial for optimizing reaction conditions and predicting the formation of products and byproducts. While specific studies on this exact molecule are not abundant in the literature, mechanistic investigations of related pyridinamine and methoxypyridine systems provide valuable insights.

The mechanism of ether cleavage, as discussed in section 3.3.1, can proceed via Sₙ1 or Sₙ2 pathways depending on the substrate and conditions. wikipedia.orgmasterorganicchemistry.com For this compound, an Sₙ2 mechanism is generally expected for the cleavage of the methyl group. masterorganicchemistry.com

In nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile displaces a leaving group on the pyridine ring, the reaction typically proceeds through a Meisenheimer-like intermediate. The stability of this intermediate, and thus the reaction rate, is influenced by the electronic properties of the substituents on the ring.

Kinetic studies on the derivatization of aminopyridines can reveal the rate-determining step and the influence of reactant concentrations, temperature, and catalysts. For instance, in palladium-catalyzed cross-coupling reactions, the rate can be dependent on the oxidative addition, transmetalation, or reductive elimination step. Detailed kinetic analysis can help in optimizing the catalyst system and reaction parameters for efficient synthesis.

Theoretical studies, such as those employing density functional theory (DFT), can also provide a deeper understanding of the reaction pathways and transition states involved in the transformations of pyridinamine derivatives. researchgate.net These computational approaches can help to rationalize observed regioselectivities and predict the feasibility of new reactions.

Comprehensive Spectroscopic and Structural Characterization of 2 Methoxy N Methylpyridin 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within 2-methoxy-N-methylpyridin-3-amine can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of the hydrogen atoms. The spectrum is anticipated to display distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the N-methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom within the pyridine ring.

The aromatic region is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The proton at position 6, being adjacent to the ring nitrogen, is expected to be the most deshielded and appear at the lowest field. The protons at positions 4 and 5 will exhibit characteristic coupling patterns (doublets or doublet of doublearts) depending on their coupling constants with adjacent protons.

The methoxy group (O-CH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the attached oxygen atom. The N-methyl (N-CH₃) protons will also present as a singlet, but at a slightly higher field compared to the methoxy protons, likely in the 2.8-3.0 ppm range. The broadness of the N-H proton signal, if observable, can provide information about proton exchange.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum will exhibit seven distinct signals, corresponding to the five carbon atoms of the pyridine ring and the two methyl carbons. The carbon atom at position 2, directly attached to the electronegative oxygen and nitrogen atoms, is expected to be the most deshielded among the ring carbons. The chemical shifts of the other ring carbons (C-3, C-4, C-5, and C-6) will be influenced by the substituent effects and their position relative to the heteroatom. The methoxy carbon and the N-methyl carbon will appear at higher fields, with the methoxy carbon being more deshielded.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.2 | dd | J_H4-H5, J_H4-H6 |

| H-5 | 6.7 - 6.9 | t | J_H5-H4, J_H5-H6 |

| H-6 | 7.8 - 8.0 | dd | J_H6-H5, J_H6-H4 |

| O-CH₃ | 3.8 - 4.0 | s | - |

| N-CH₃ | 2.8 - 3.0 | s | - |

| N-H | Variable | br s | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 160 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| O-CH₃ | 50 - 55 |

| N-CH₃ | 30 - 35 |

Note: The predicted chemical shifts are based on general principles and data from similar structures. Actual experimental values may vary.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), confirming their connectivity on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methoxy protons will show a cross-peak with the methoxy carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is a powerful tool for establishing the connectivity of different fragments of the molecule. For example, HMBC would show correlations from the methoxy protons to the C-2 carbon, and from the N-methyl protons to the C-3 carbon, thereby confirming the positions of these substituents. Correlations from the aromatic protons to various ring carbons would further solidify the assignment of the pyridine core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are scalar coupled. In the context of this compound, a NOESY spectrum could show a correlation between the methoxy protons (at C-2) and the N-methyl protons (at C-3), which would indicate their close spatial relationship on the same side of the pyridine ring, providing insights into the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also shed light on its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3500 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C, C=N (aromatic ring) | 1400 - 1600 | Stretching |

| C-O (methoxy) | 1000 - 1300 | Stretching |

| C-N | 1250 - 1350 | Stretching |

The presence of a broad band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from various bending and stretching vibrations, including the characteristic C=C and C=N stretching of the pyridine ring and the strong C-O stretching of the methoxy group.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the pyridine ring. The symmetric ring breathing modes, which are often weak in the FTIR spectrum, are typically strong in the Raman spectrum. The C-H and N-H stretching vibrations will also be present, although their intensities may differ from those in the FTIR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. A thesis from the Massachusetts Institute of Technology reports the synthesis and characterization of this compound. mit.edu

For this compound, with a nominal mass of 138, HRMS analysis using a technique such as electrospray ionization (ESI) would provide a high-precision mass measurement of the protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [C₇H₁₀N₂O + H]⁺ | 139.0866 | Data from literature mit.edu | C₇H₁₁N₂O |

The experimentally determined mass, when compared to the calculated mass for the proposed molecular formula, should be in close agreement (typically within a few parts per million), thus confirming the elemental composition of the molecule. The MIT thesis reports a calculated HRMS value for a related compound, providing an example of the precision of this technique. mit.edu

Ionization Techniques and Fragmentation Pattern Analysis

In the analysis of this compound by mass spectrometry, various ionization techniques could be employed. Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for determining the molecular weight. Harder ionization techniques such as Electron Impact (EI) would lead to more extensive fragmentation, providing valuable information about the compound's structure.

The fragmentation of aromatic amines is influenced by the stability of the aromatic ring and the substituents. For secondary aliphatic amines, a characteristic fragmentation pathway is the cleavage of the C-C bond adjacent to the carbon-nitrogen bond (α-cleavage). libretexts.org In the case of this compound, the fragmentation pattern would be expected to show characteristic losses of the methyl and methoxy groups.

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | m/z (predicted) | Description |

|---|---|---|---|

| ESI/CI | [C₇H₁₀N₂O+H]⁺ | 139.0866 | Protonated molecular ion |

| EI | [C₇H₁₀N₂O]⁺ | 138.0793 | Molecular ion |

| EI | [C₆H₇N₂O]⁺ | 123.0558 | Loss of a methyl radical (•CH₃) |

| EI | [C₇H₁₀N₂]⁺ | 122.0844 | Loss of a methoxy radical (•OCH₃) |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related pyridine derivatives provides insight into the likely solid-state architecture. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Crystal Packing and Supramolecular Assembly

The crystal packing of this compound would be dictated by a combination of steric effects from the methoxy and N-methyl groups and the electronic interactions of the pyridine ring. It is plausible that the molecules would arrange in a way that minimizes steric hindrance while maximizing favorable intermolecular interactions. The planarity of the pyridine ring would likely influence a stacked or herringbone packing motif, common in aromatic compounds.

Mechanistic Investigations of Biological Interactions and Molecular Recognition of 2 Methoxy N Methylpyridin 3 Amine Analogs

Molecular Target Identification and Ligand-Target Binding Studies (in vitro, non-clinical focus)

Investigations into aminopyridine derivatives, a class to which 2-methoxy-N-methylpyridin-3-amine belongs, frequently identify protein kinases as primary molecular targets. The nitrogen atom in the pyridine (B92270) ring often acts as a crucial hydrogen bond acceptor, anchoring the ligand within the ATP-binding pocket of the kinase.

Analogs of this compound have been investigated as inhibitors of various protein kinases, which are pivotal regulators of cellular processes. For instance, research into related aminopyridine structures demonstrates that they can function as ATP-competitive inhibitors. This mechanism involves the compound binding to the active site of the kinase, directly competing with the endogenous substrate, adenosine (B11128) triphosphate (ATP). The binding is often stabilized by hydrogen bonds between the pyridine nitrogen and the "hinge" region of the kinase domain. The specific substituents on the pyridine ring, such as the methoxy (B1213986) and methylamino groups in the case of this compound, would play a critical role in determining the potency and selectivity of inhibition against a panel of kinases.

For example, studies on similar structural scaffolds have identified inhibitory activity against kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs). The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are key parameters determined in these studies.

Table 1: Illustrative Kinase Inhibition Profile for a Hypothetical Aminopyridine Analog This table is for illustrative purposes only, as specific data for this compound is not available.

| Kinase Target | IC50 (nM) | Inhibition Type |

| GSK-3β | 150 | ATP-Competitive |

| CDK2/cyclin A | 450 | ATP-Competitive |

| ROCK1 | >10,000 | Not Significant |

| PKA | >10,000 | Not Significant |

Beyond enzyme inhibition, aminopyridine analogs are also explored for their interactions with various receptors. Binding assays are employed to determine the affinity of these compounds for specific receptors, often expressed as the dissociation constant (Kd) or inhibition constant (Ki). For example, derivatives of aminopyridines have been assessed for their binding to G-protein coupled receptors (GPCRs) or ion channels. The methoxy and N-methyl groups would influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its receptor binding profile. Affinity studies across a panel of receptors are crucial for identifying the primary target and potential off-target effects that could arise from interactions with unintended receptors.

Exploration of Structure-Activity Relationships (SAR) for Modulatory Potency at the Molecular Level

The systematic investigation of how structural modifications to a lead compound affect its biological activity is the cornerstone of medicinal chemistry. For a molecule like this compound, SAR studies would explore the impact of altering the substituents on the pyridine core.

SAR studies on related aminopyridine kinase inhibitors have revealed key structural insights. For instance, the position of the methoxy group is often critical; moving it to a different position on the pyridine ring could drastically alter binding affinity by disrupting favorable interactions or introducing steric clashes within the target's binding site. Similarly, modifications to the N-methylamino group, such as increasing the alkyl chain length or introducing cyclic substituents, would be systematically evaluated to probe the size and nature of the corresponding pocket in the target protein. These modifications can lead to significant changes in inhibitory potency and selectivity.

Table 2: Illustrative Structure-Activity Relationship for Hypothetical Aminopyridine Analogs Targeting Kinase X This table is for illustrative purposes only and demonstrates the principles of SAR.

| Compound Analog | R1 Group (at position 2) | R2 Group (at position 3) | Kinase X IC50 (nM) |

| Analog 1 | -OCH3 | -NHCH3 | 120 |

| Analog 2 | -OCH3 | -NH2 | 580 |

| Analog 3 | -OCH3 | -N(CH3)2 | 340 |

| Analog 4 | -Cl | -NHCH3 | 950 |

Insights gained from SAR studies fuel the rational design of new, improved analogs. If initial studies indicated that the methoxy group of a compound like this compound was involved in a crucial hydrogen bond, subsequent design efforts would focus on maintaining or enhancing this interaction. Computational modeling and molecular docking are often used to visualize the binding mode of lead compounds, providing a structural hypothesis for the observed SAR. This allows medicinal chemists to design new molecules with modifications predicted to improve potency, selectivity, or other pharmacological properties de novo (from the beginning).

Mechanistic Pathways in Cellular Systems (e.g., cell cycle modulation, apoptosis induction at a molecular level)

Once a potent and selective analog is identified through in vitro studies, its effects are investigated in cellular models. If the primary target of an aminopyridine analog is a kinase involved in cell cycle progression, such as a CDK, cellular assays would be conducted to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). This is often measured using techniques like flow cytometry.

Similarly, if the target kinase plays a role in cell survival pathways, its inhibition would be expected to induce apoptosis (programmed cell death). This can be confirmed by observing molecular markers of apoptosis, such as the cleavage of poly(ADP-ribose) polymerase (PARP) or the activation of caspases. These cellular mechanism studies provide a crucial link between molecular target inhibition and the ultimate physiological effect of the compound.

Systems Biology Approaches to Map Molecular Network Perturbations

Systems biology offers a powerful framework for elucidating the complex molecular network perturbations induced by bioactive compounds such as this compound and its analogs. By employing high-throughput, data-rich methodologies like proteomics, researchers can move beyond single-target interactions to a more holistic understanding of a compound's mechanism of action. This approach allows for the comprehensive mapping of changes across the proteome, revealing interconnected pathways and offering insights into potential therapeutic applications.

Proteomic studies, in particular, have proven invaluable in dissecting the molecular effects of compounds structurally related to this compound. These investigations typically utilize techniques such as two-dimensional gel electrophoresis followed by mass spectrometry to identify and quantify differentially expressed proteins in cells or tissues upon treatment with the compound of interest.

For instance, research on the effects of 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ), a compound also featuring a methoxy functional group, on the MDA-MB-231 human breast cancer cell line demonstrated significant alterations in the cellular proteome. nih.gov This study revealed a distinct pattern of protein expression changes, with 19 proteins being downregulated and eight upregulated. nih.gov The modulated proteins were primarily associated with crucial cellular functions, including cytoskeletal organization, mRNA processing, protein modification, and the oxidative stress response. nih.gov

A key finding from this proteomic analysis was the downregulation of proteins known to be key drivers of metastasis, such as protein S100-A4 (S100A4) and laminin-binding protein (RPSA). nih.gov Further validation through Western blotting confirmed these changes and also showed that MNQ treatment led to a decrease in the activation of the pro-metastatic ERK1/2 and NF-κB signaling pathways. nih.gov Concurrently, MNQ was observed to increase the expression of the metastasis suppressor, E-cadherin. nih.gov These findings illustrate how a systems-level view can connect the modulation of specific proteins to the perturbation of major signaling networks that govern complex cellular processes like cancer metastasis.

Similarly, chemical proteomic approaches have been effectively used to identify the molecular targets of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a core heterocyclic structure with pyridinamine compounds. In one such study, an immobilized pyrido[2,3-d]pyrimidine ligand was used as an affinity probe to capture its interacting partners from cell lysates. nih.gov This powerful technique led to the identification of over 30 human protein kinases that were affected by this class of compounds. nih.gov

Notably, the study revealed that these compounds did not exclusively target tyrosine kinases as initially thought, but also potently inhibited serine/threonine kinases such as Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) and p38α. nih.gov This discovery expanded the known target space of these inhibitors and linked them to new therapeutic possibilities, particularly in the context of inflammatory responses, as both RICK and p38 are key signal transducers in inflammation. nih.gov The ability of a pyrido[2,3-d]pyrimidine compound to inhibit cytokine production in vivo further solidified this connection. nih.gov

These examples with analogous compounds underscore the potential of systems biology to unravel the multifaceted interactions of this compound and its derivatives within the cellular environment. By systematically mapping the protein expression and pathway perturbations, researchers can build comprehensive models of their biological effects, identify novel therapeutic targets, and better understand their potential applications.

The data from such proteomic studies can be systematically organized to highlight the key molecular changes.

Table 1: Differentially Expressed Proteins in MDA-MB-231 Cells Treated with 2-Methoxy-1,4-naphthoquinone (MNQ)

| Protein Name | Regulation | Associated Function |

|---|---|---|

| Protein S100-A4 (S100A4) | Downregulated | Metastasis |

| Laminin-binding protein (RPSA) | Downregulated | Metastasis |

| Various Proteins | Downregulated | Cytoskeletal functions, mRNA processing, Protein modifications, Oxidative stress response |

| Various Proteins | Upregulated | Cytoskeletal functions, mRNA processing, Protein modifications, Oxidative stress response |

This interactive table is based on findings from a proteomic analysis of a related methoxy compound. nih.gov

Table 2: Selected Kinase Targets of Pyrido[2,3-d]pyrimidine Analogs Identified by Chemical Proteomics

| Kinase Target | Kinase Family | Associated Pathway |

|---|---|---|

| Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) | Serine/Threonine Kinase | Inflammatory Response |

| p38α | Serine/Threonine Kinase | Inflammatory Response |

| Over 30 other protein kinases | Tyrosine and Serine/Threonine Kinases | Various |

This interactive table is based on findings from a chemical proteomic analysis of a class of compounds with a related core structure. nih.gov

Applications of 2 Methoxy N Methylpyridin 3 Amine in Medicinal Chemistry As Building Blocks and Advanced Materials

Role as a Privileged Scaffold in Heterocyclic Drug Discovery Research

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. mdpi.com The 2-aminopyridine (B139424) moiety, a core component of 2-methoxy-N-methylpyridin-3-amine, is widely regarded as such a privileged structure. rsc.orgnih.gov Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a versatile anchor for engaging with the active sites of diverse proteins.

The utility of the broader methoxypyridine scaffold is exemplified in the development of potent enzyme inhibitors. For instance, a series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key enzymes in cancer cell signaling pathways. nih.govmdpi.com In these compounds, the methoxypyridine core serves as a crucial structural element for achieving high inhibitory potency.

Furthermore, the 2-aminopyridine scaffold has been instrumental in the design of selective inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. nih.gov Structural modifications on this scaffold have led to inhibitors with excellent potency and selectivity, highlighting the importance of the 2-aminopyridine core in achieving desired pharmacological profiles. The inherent properties of the 2-aminopyridine framework, which can be extrapolated to this compound, underscore its potential as a privileged scaffold for the discovery of new drugs targeting a wide range of diseases.

Chemical Probes and Tool Compounds for Biological Research

Chemical probes and tool compounds are indispensable for dissecting complex biological processes and validating novel drug targets. These molecules are designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or in vivo context. The 2-aminopyridine scaffold, due to its favorable binding characteristics, has been utilized in the construction of such molecular tools.

A notable example is the development of a 2-aminopyridyl functionalized scaffold designed to investigate the binding of β-glucans to Dectin-1, a C-type lectin receptor involved in the immune response. umt.edu This tool compound allows for a systematic exploration of the structural requirements for Dectin-1 activation, providing valuable insights into the mechanism of immune recognition. While this example does not specifically use this compound, it demonstrates the principle of employing the 2-aminopyridine core to create sophisticated chemical probes for biological research. The adaptable nature of the this compound structure, with its multiple functional groups, makes it an attractive starting point for the design of novel chemical probes targeting a variety of biological systems.

Strategies for Scaffold Hopping and Lead Optimization in Medicinal Chemistry

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, isofunctional scaffold to discover new drugs with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. danaher.combiobide.compatsnap.comcriver.com The 2-methoxypyridine (B126380) framework has been successfully employed in such strategies.

A compelling case is the development of novel PI3K/mTOR dual inhibitors, where a scaffold hopping approach was utilized to design a series of sulfonamide methoxypyridine derivatives. nih.gov This strategy led to the discovery of compounds with potent inhibitory activity against both enzymes. The methoxypyridine core was a key element in achieving the desired biological activity, demonstrating its utility as a viable scaffold for hopping from existing inhibitor series.

Development of Novel Functional Molecules Beyond Biology

The applications of this compound and its derivatives extend beyond the realm of medicinal chemistry into the development of advanced materials with unique properties.

Ligands for Transition Metal Catalysis (e.g., palladium complexes)

Pyridine (B92270) derivatives are widely recognized for their ability to act as effective ligands in transition metal catalysis. nih.gov The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its catalytic activity and selectivity. Palladium(II) complexes featuring pyridine-based ligands have been extensively studied and have shown significant utility in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govacs.org

The catalytic performance of these palladium complexes is often influenced by the electronic and steric properties of the substituents on the pyridine ring. nih.govacs.org The electron-donating methoxy (B1213986) and methylamino groups in this compound can modulate the electron density at the palladium center, potentially enhancing its catalytic efficiency. The synthesis and characterization of palladium(II) and platinum(II) complexes with various substituted pyridine ligands have demonstrated the versatility of this class of compounds in coordination chemistry and catalysis. rsc.orgrsc.orguomustansiriyah.edu.iq The bidentate or monodentate coordination of this compound to a palladium center could lead to the formation of novel catalysts with tailored reactivity for a range of organic transformations.

Components in Material Science for Optoelectronic or Supramolecular Applications

The unique electronic and structural features of functionalized pyridine derivatives make them attractive building blocks for the construction of novel materials with interesting optoelectronic and supramolecular properties. The incorporation of pyridine rings into conjugated polymers and small molecules has been shown to influence their photophysical and electronic characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govtaylorfrancis.comrsc.orgrsc.orgtdl.org

The presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen and methoxy oxygen) in this compound makes it an excellent candidate for the construction of supramolecular assemblies. mdpi.comnih.govnih.govscience.govmdpi.com Through non-covalent interactions such as hydrogen bonding and π-π stacking, these molecules can self-assemble into well-defined, higher-order structures. The ability to control the formation of these supramolecular architectures opens up possibilities for the design of "smart" materials with applications in areas such as molecular recognition, sensing, and drug delivery. Research on the synthesis and properties of 2-methoxypyridine derivatives has shown that they can form liquid crystalline phases, further highlighting their potential in materials science. researchgate.netrsc.org

Q & A

Basic Synthesis and Characterization

Q1: What are the optimal synthetic routes for 2-methoxy-N-methylpyridin-3-amine, and how can purity be ensured? Methodological Answer:

- Route 1: Condensation reactions using hydrazine derivatives (e.g., 2-hydrazinopyridine) with substituted benzaldehydes, followed by cyclization. For example, sodium hypochlorite-mediated oxidation in ethanol under ambient conditions yields triazolo derivatives (91% yield) .

- Purification: Use vacuum filtration with methanol/water washes to isolate solids. Monitor reactions via TLC (dichloromethane mobile phase) and confirm purity via NMR (δ ~10.72 ppm for imine protons in DMSO-d6) and HRMS (e.g., [M+H]+ 334.1556) .

- Alternative Route: Direct alkylation of pyridine precursors with methylating agents (e.g., methyl iodide) under basic conditions, as inferred from analogous N-methylation steps in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.